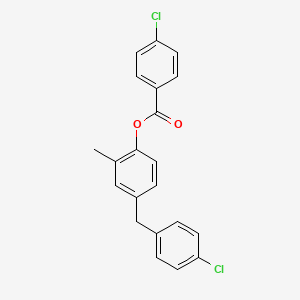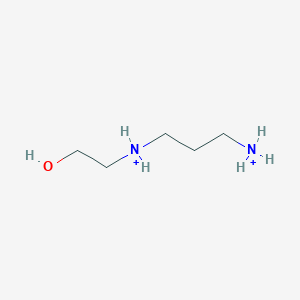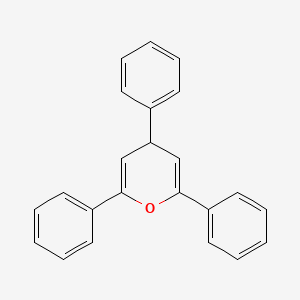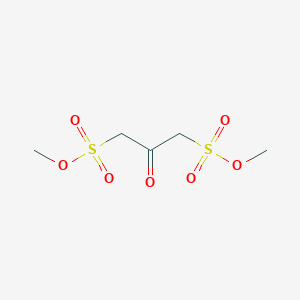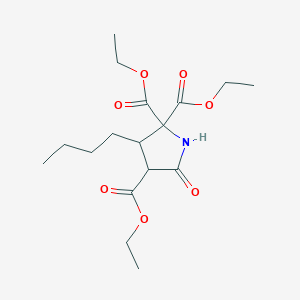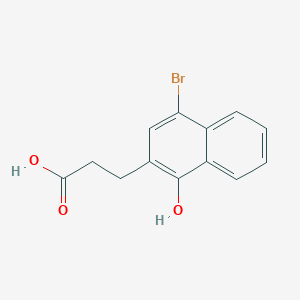
3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid is an organic compound with the molecular formula C13H11BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, a hydroxyl group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid typically involves the bromination of 1-hydroxynaphthalene followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
Bromination: 1-Hydroxynaphthalene is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position.
Friedel-Crafts Acylation: The brominated product is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the bromine atom may result in the formation of an amino or alkyl derivative.
Applications De Recherche Scientifique
3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting various cellular pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chloro-1-hydroxynaphthalen-2-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluoro-1-hydroxynaphthalen-2-yl)propanoic acid: Similar structure but with a fluorine atom instead of bromine.
3-(4-Methyl-1-hydroxynaphthalen-2-yl)propanoic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(4-Bromo-1-hydroxynaphthalen-2-yl)propanoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different reactivity and biological profiles.
Propriétés
Formule moléculaire |
C13H11BrO3 |
|---|---|
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
3-(4-bromo-1-hydroxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H11BrO3/c14-11-7-8(5-6-12(15)16)13(17)10-4-2-1-3-9(10)11/h1-4,7,17H,5-6H2,(H,15,16) |
Clé InChI |
YYWACJGQHHDLHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2O)CCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
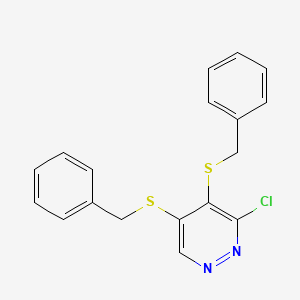
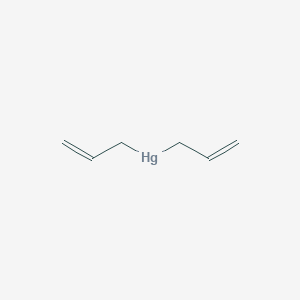
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
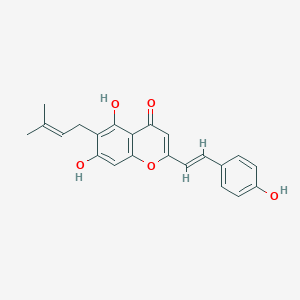
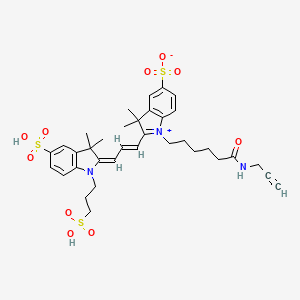

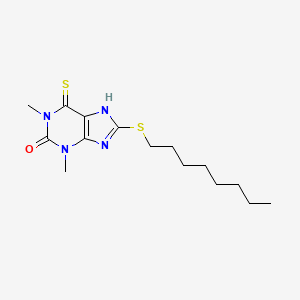
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)
